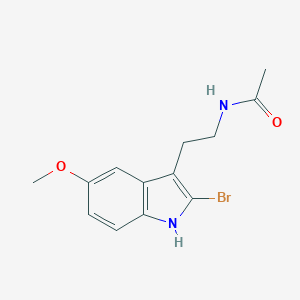

N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide

Descripción

The exact mass of the compound N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 674637. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHLXIXCQDGUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162239 | |

| Record name | 2-Bromomelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142959-59-9 | |

| Record name | 2-Bromomelatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142959599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromomelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromomelatonin

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of 2-Bromomelatonin (N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide), a potent synthetic analog of the neurohormone melatonin. This document delves into the synthesis, structural elucidation, and physicochemical characteristics of 2-Bromomelatonin, offering a comparative analysis with its parent compound. Furthermore, it explores its mechanism of action as a high-affinity agonist for melatonin receptors (MT1 and MT2) and summarizes its known pharmacological effects, including its hypnotic and analgesic properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, providing foundational knowledge to facilitate further investigation and potential therapeutic applications of this compelling molecule.

Introduction: The Rationale for 2-Bromomelatonin

Melatonin, an endogenous neurohormone, is a critical regulator of circadian rhythms and has been investigated for its therapeutic potential in sleep disorders, neuroprotection, and cancer.[1][2] However, its clinical utility can be limited by a short biological half-life and relatively moderate receptor affinity. This has driven the exploration of synthetic analogs with improved pharmacokinetic and pharmacodynamic profiles. 2-Bromomelatonin emerges from this research as a potent melatonin receptor agonist, demonstrating significantly higher binding affinity for melatonin receptors compared to the parent compound.[3] The introduction of a bromine atom at the C-2 position of the indole nucleus profoundly influences its interaction with the MT1 and MT2 receptors, leading to enhanced biological activity. This guide will systematically dissect the chemical and structural underpinnings of 2-Bromomelatonin's unique properties.

Chemical and Structural Characterization

Molecular Structure and Physicochemical Properties

2-Bromomelatonin is a derivative of melatonin, characterized by the substitution of a hydrogen atom with a bromine atom at the second position of the indole ring. This structural modification results in a distinct set of physicochemical properties compared to melatonin.

Table 1: Physicochemical Properties of 2-Bromomelatonin and Melatonin

| Property | 2-Bromomelatonin | Melatonin |

| IUPAC Name | N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |

| Molecular Formula | C₁₃H₁₅BrN₂O₂ | C₁₃H₁₆N₂O₂ |

| Molecular Weight | 311.18 g/mol | 232.28 g/mol |

| CAS Number | 142959-59-9 | 73-31-4 |

| Melting Point | 138-140 °C[4] | 116-118 °C[5] |

| Solubility | Soluble in DMSO and methanol.[4] | Slightly soluble in water. |

Synthesis of 2-Bromomelatonin

The primary synthetic route to 2-Bromomelatonin involves the direct electrophilic bromination of melatonin. This reaction leverages the electron-rich nature of the indole ring, which is susceptible to attack by electrophiles.

Reaction Scheme:

Caption: Synthesis of 2-Bromomelatonin via direct bromination of melatonin.

Experimental Protocol: Synthesis of 2-Bromomelatonin

Causality: The use of N-bromosuccinimide (NBS) as a brominating agent is a common and effective method for the selective bromination of activated aromatic rings like indoles. Anhydrous acetic acid serves as a suitable solvent that can facilitate the reaction while minimizing side reactions. The reaction is conducted under a nitrogen atmosphere to prevent oxidation of the indole moiety. Flash chromatography is a standard purification technique for separating the desired product from unreacted starting material and byproducts.[3]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve melatonin in anhydrous acetic acid at room temperature under a nitrogen atmosphere.

-

Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) in anhydrous acetic acid to the melatonin solution with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted bromine.

-

Extraction: Extract the crude product into an organic solvent such as ethyl acetate.

-

Purification: Purify the crude product by flash chromatography on silica gel to obtain pure 2-Bromomelatonin.[3]

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structural Elucidation: Spectroscopic Analysis

The structural integrity of 2-Bromomelatonin is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific spectral data for 2-Bromomelatonin is not widely published, the anticipated ¹H and ¹³C NMR spectra would show characteristic shifts indicative of the brominated indole structure. The absence of the proton signal at the C-2 position of the indole ring in the ¹H NMR spectrum would be a key indicator of successful bromination. The remaining aromatic and aliphatic protons would exhibit shifts and coupling patterns consistent with the 2-Bromomelatonin structure.

Mass Spectrometry (MS):

Mass spectrometry confirms the molecular weight of 2-Bromomelatonin and provides insights into its fragmentation pattern. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with a near 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Biological Activity and Mechanism of Action

Melatonin Receptor Agonism

2-Bromomelatonin exerts its biological effects primarily through its potent agonistic activity at the G protein-coupled melatonin receptors, MT1 and MT2.[1][2]

Caption: Simplified signaling pathway of 2-Bromomelatonin at MT1/MT2 receptors.

Upon binding to MT1 and MT2 receptors, 2-Bromomelatonin initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP subsequently modulates downstream signaling pathways, including the phosphorylation of CREB (cAMP response element-binding protein), and ultimately leads to the inhibition of neuronal firing.[3]

Enhanced Receptor Binding Affinity

A key feature of 2-Bromomelatonin is its significantly higher binding affinity for melatonin receptors compared to melatonin. In vitro studies have demonstrated that the relative binding affinity of 2-Bromomelatonin is approximately ten times higher than that of melatonin.[3] This enhanced affinity is attributed to the presence of the bromine atom at the C-2 position, which likely engages in favorable interactions within the receptor's binding pocket.

Pharmacological Effects

The potent agonism of 2-Bromomelatonin at melatonin receptors translates into pronounced pharmacological effects.

Hypnotic and Analgesic Properties:

Preclinical studies have demonstrated that 2-Bromomelatonin possesses both hypnotic and analgesic properties.[4] In animal models, it has been shown to induce a dose-dependent loss of the righting reflex, indicative of a hypnotic effect.[4] Furthermore, it exhibits antinociceptive effects, suggesting its potential as an analgesic.[4] A notable finding is that the analgesic effect of 2-Bromomelatonin may persist even after the hypnotic effects have subsided.[4]

Table 2: Comparative Potency of 2-Bromomelatonin and Propofol for Hypnosis in Rats

| Compound | ED₅₀ for Loss of Righting Reflex (mg/kg) |

| 2-Bromomelatonin | 38 (35-41)[4] |

| Propofol | 3.7 (3.4-4.0)[4] |

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies specifically on 2-Bromomelatonin are limited in the publicly available literature. However, insights can be drawn from studies on related halogenated melatonin analogs. For instance, 2-iodomelatonin, a structurally similar compound, has been shown to have a longer elimination half-life in rats compared to melatonin.[7] This suggests that halogenation at the C-2 position may confer increased metabolic stability.

The metabolism of melatonin is primarily mediated by cytochrome P450 enzymes in the liver, with CYP1A2 being the major isoform involved in 6-hydroxylation.[8] It is plausible that 2-Bromomelatonin undergoes similar metabolic pathways, although the presence of the bromine atom may alter the rate and profile of metabolism. Further in vitro studies using liver microsomes are warranted to elucidate the specific metabolic fate of 2-Bromomelatonin.

Safety and Toxicology

A comprehensive toxicological profile for 2-Bromomelatonin is not yet established. As with any novel therapeutic agent, a thorough evaluation of its acute and chronic toxicity, as well as its potential for genotoxicity, is essential for its development. The acute toxicity of the related compound, 2-iodomelatonin, has been reported to be low.[7] However, direct toxicological data for 2-Bromomelatonin is necessary to ascertain its safety profile.

Future Directions and Conclusion

2-Bromomelatonin stands out as a promising melatonin analog with enhanced receptor affinity and potent pharmacological effects. Its hypnotic and analgesic properties, coupled with a potentially improved pharmacokinetic profile compared to melatonin, make it an attractive candidate for further investigation in the context of sleep disorders and pain management.

Future research should focus on several key areas:

-

Detailed Pharmacokinetic and Metabolic Studies: Comprehensive in vivo and in vitro studies are needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 2-Bromomelatonin.

-

Comprehensive Toxicological Evaluation: Rigorous safety and toxicity studies are required to establish a clear safety profile for this compound.

-

Elucidation of Receptor Subtype Selectivity: Further investigation into the binding affinities and functional activities of 2-Bromomelatonin at MT1 and MT2 receptors will provide a more nuanced understanding of its mechanism of action.

-

Clinical Investigations: Should preclinical studies continue to yield positive results, well-designed clinical trials will be necessary to evaluate the efficacy and safety of 2-Bromomelatonin in human subjects.

References

-

The hypnotic and analgesic effects of 2-bromomelatonin - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

-

2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

-

Melatonin | C13H16N2O2 | CID 896 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

-

Metabolism of melatonin by cytochrome P-450s in rat liver mitochondria and microsomes. (n.d.). Retrieved January 24, 2026, from [Link]

-

2-Bromomelatonin: Synthesis and characterization of a potent melatonin agonist. (1992). ScienceDirect. Retrieved January 24, 2026, from [Link]

-

Structural and physico-chemical evaluation of melatonin and its solution-state excited properties, with emphasis on its binding with novel coronavirus proteins - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

-

Melatonin | C13H16N2O2 | CID 896 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

-

Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

-

Validated UHPLC Methods for Melatonin Quantification Reveal Regulatory Violations in EU Online Dietary Supplements Commerce - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

Structural analysis of melatonin and related compounds using JMS-S3000 SpiralTOF™ with the TOF-TOF option | Applications Notes - JEOL. (n.d.). Retrieved January 24, 2026, from [Link]

-

Mechanism of action of melatonin. Melatonin has 2 membrane receptors,... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Primary pharmaco-toxicological evaluation of 2-iodomelatonin, a potent melatonin agonist. (n.d.). Retrieved January 24, 2026, from [Link]

-

Assignments of 1H and 13C NMR Resonances of Melatonin | Utah Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

-

Melatonin receptor - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

A Novel Inhaled Formulation of Melatonin to Treat Adults With Insomnia: Efficacy Study | ClinicalTrials.gov. (n.d.). Retrieved January 24, 2026, from [Link]

-

1H NMR spectrum of the metabolite obtained from the reaction of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Primary pharmaco-toxicological evaluation of 2-iodomelatonin, a potent melatonin agonist. (1993). ScienceDirect. Retrieved January 24, 2026, from [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (2024, January 6). Retrieved January 24, 2026, from [Link]

-

(PDF) Simple synthesis some 2-substituted melatonin derivatives - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

-

Acute toxicity and genotoxicity studies on new melatonergic antidepressant GW117 - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

-

A validated method for the rapid quantification of melatonin in over-the-counter hypnotics by the atmospheric pressure solid analysis probe (ASAP) - RSC Publishing. (n.d.). Retrieved January 24, 2026, from [Link]

-

Melatonin Pharmacokinetics Following Oral Administration in Preterm Neonates - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

ANALYTICAL METHOD DEVELOPMENT FOR THE ESTIMATION OF ALPRAZOLAM AND MELATONIN BY USING RP-HPLC IN BULK AND TABLET DOSAGE FORM. (2014, November 30). Retrieved January 24, 2026, from [Link]

-

Melatonin's paradox: From therapeutic benefits to toxicity warnings - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. (n.d.). Retrieved January 24, 2026, from [Link]

-

Full mass scan spectra of melatonin (a) and deuterated melatonin (b) in... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Melatonin pharmacokinetics following two different oral surge-sustained release doses in older adults - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

-

Clinical pharmacokinetics of melatonin: a systematic review - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (n.d.). Retrieved January 24, 2026, from [Link]

-

Bromo pattern in Mass Spectrometry - YouTube. (2023, December 2). Retrieved January 24, 2026, from [Link]

-

mass spectra - the M+2 peak - Chemguide. (n.d.). Retrieved January 24, 2026, from [Link]

-

Pharmacokinetics of oral and intravenous melatonin in healthy volunteers - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. Quantum mechanics insights into melatonin and analogs binding to melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Acute toxicity and genotoxicity studies on new melatonergic antidepressant GW117 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide (2-Bromomelatonin)

CAS Number: 142959-59-9

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond a Melatonin Impurity

N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide, commonly known as 2-bromomelatonin, is a halogenated derivative of the well-known neurohormone melatonin. While often categorized as an impurity in melatonin synthesis, this classification belies its significantly enhanced biological activity. This guide provides a comprehensive technical overview of 2-bromomelatonin, from its synthesis and purification to its analytical characterization and notable pharmacological properties. For researchers in pharmacology, neuroscience, and drug development, 2-bromomelatonin presents a compelling molecular tool for probing the melatonergic system and a potential lead for novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromomelatonin is presented in the table below.

| Property | Value | Reference |

| CAS Number | 142959-59-9 | |

| Molecular Formula | C₁₃H₁₅BrN₂O₂ | |

| Molecular Weight | 311.17 g/mol | |

| Appearance | Yellow solid | [1] |

| Melting Point | 138-140 °C | [1] |

| Purity | >96% (commercially available) | [1] |

Synthesis of 2-Bromomelatonin: A Directed Bromination Approach

The synthesis of 2-bromomelatonin is efficiently achieved through the direct bromination of melatonin. The indole nucleus of melatonin is electron-rich and susceptible to electrophilic substitution. The C2 position is particularly activated, allowing for regioselective bromination under controlled conditions.

Reaction Pathway

The synthetic route involves the reaction of melatonin with N-bromosuccinimide (NBS) in anhydrous acetic acid. NBS serves as a convenient and effective source of electrophilic bromine. The reaction proceeds at room temperature under an inert atmosphere to prevent side reactions.

Caption: Synthetic pathway for 2-bromomelatonin.

Detailed Experimental Protocol

-

Materials:

-

Melatonin

-

N-Bromosuccinimide (NBS)

-

Anhydrous Acetic Acid

-

Nitrogen gas

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve melatonin in anhydrous acetic acid under a nitrogen atmosphere.

-

At room temperature, add N-bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Continue stirring the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

The crude product is then purified by flash chromatography.[2]

-

Purification and Analysis

Purification by Flash Chromatography

Flash column chromatography is the recommended method for purifying 2-bromomelatonin from the reaction mixture.[2] A well-packed silica gel column and a carefully selected solvent system are crucial for achieving high purity.

-

Stationary Phase: Silica gel (200-300 mesh) is a suitable stationary phase for this separation.[3]

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a common and effective eluent for separating indole derivatives. The polarity of the solvent system should be gradually increased to elute the product after any less polar impurities.[4]

-

Fraction Collection and Analysis: Fractions should be collected and analyzed by TLC to identify those containing the pure product.

Analytical Characterization

Accurate characterization of 2-bromomelatonin is essential for confirming its identity and purity. While publicly available spectra are scarce, the expected analytical data can be inferred from its structure and comparison with melatonin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the ethylacetamide side chain, the methoxy group, and the aromatic protons of the indole ring. The introduction of the bromine atom at the C2 position will lead to the absence of the C2-H proton signal that is typically observed in the melatonin spectrum around 7.0 ppm.[5]

-

¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule. The carbon atom at the C2 position, bonded to the bromine, is expected to show a significant downfield shift compared to the corresponding carbon in melatonin.

Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Indole N-H | ~8.0 | br s |

| Aromatic C4-H | ~7.2 | d |

| Aromatic C6-H | ~6.8 | dd |

| Aromatic C7-H | ~7.1 | d |

| CH₂-N | ~3.6 | q |

| CH₂-Ar | ~3.0 | t |

| O-CH₃ | ~3.8 | s |

| N-H (amide) | ~5.8 | br t |

| C(=O)-CH₃ | ~2.0 | s |

Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O | ~170 |

| C5 (Ar-O) | ~154 |

| C9 (Ar-C) | ~131 |

| C8 (Ar-C) | ~129 |

| C4 (Ar-CH) | ~112 |

| C7 (Ar-CH) | ~112 |

| C6 (Ar-CH) | ~100 |

| C3 (Ar-C) | ~110 |

| C2 (Ar-Br) | ~105 |

| O-CH₃ | ~56 |

| CH₂-N | ~40 |

| CH₂-Ar | ~25 |

| C(=O)-CH₃ | ~23 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of 2-bromomelatonin. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).[2]

Biological Activity and Applications

Contrary to being a mere impurity, 2-bromomelatonin exhibits potent biological activity, making it a valuable tool for research.

Melatonin Receptor Agonism

2-Bromomelatonin is a potent agonist of melatonin receptors.[2] Studies have shown that its binding affinity for these receptors is approximately ten times higher than that of melatonin itself.[2] This enhanced affinity makes it a useful ligand for studying the structure and function of melatonin receptors.

Pharmacological Effects

-

Neuromodulatory Activity: 2-Bromomelatonin has been shown to inhibit the spontaneous firing of cortical neurons and potentiate the inhibitory effect of GABA, indicating its potential as a neuromodulator.[2]

-

Hypnotic and Analgesic Properties: Research has demonstrated that 2-bromomelatonin possesses hypnotic and analgesic effects.[4]

Caption: Biological activity of 2-bromomelatonin.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated waste should be segregated from non-halogenated waste.[7]

Conclusion

N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide is a synthetically accessible and pharmacologically potent derivative of melatonin. Its enhanced affinity for melatonin receptors and its distinct biological effects make it a valuable research tool and a potential starting point for the development of new therapeutic agents. This guide provides the foundational knowledge for researchers to confidently synthesize, purify, and utilize this intriguing compound in their studies.

References

-

2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. PubMed. [Link]

-

Assignments of 1H and 13C NMR Resonances of Melatonin. Utah Chemistry. [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

-

Application of a validated HPLC-PDA method for the determination of melatonin content and its release from poly(lactic acid) nanoparticles. National Institutes of Health. [Link]

-

The hypnotic and analgesic effects of 2-bromomelatonin. PubMed. [Link]

-

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. PubChem. [Link]

-

CHEMICAL STORAGE FACT SHEET. University of Waterloo. [Link]

-

Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements. Pharmacia. [Link]

-

Safety Data Sheet: N-Ethylacetamide. Chemos GmbH&Co.KG. [Link]

-

Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. [Link]

-

13C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

-

Fundamental Issues Related to the Origin of Melatonin and Melatonin Isomers during Evolution: Relation to Their Biological Functions. MDPI. [Link]

-

(PDF) Melatonin receptor agents: Synthesis, resolution by HPLC on polysaccharides chiral stationary phases, absolute configuration, and pharmacology of the enantiomers of (+/-)-N-[2-(7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]acetamide. ResearchGate. [Link]

-

1 H NMR spectrum of the metabolite obtained from the reaction of... ResearchGate. [Link]

-

Dispersive Solid Phase Extraction of Melatonin with Graphene/Clay Mixtures and Fluorescence Analysis in Surfactant Aqueous Solutions. MDPI. [Link]

-

13C-NMR. Palomar College. [Link]

-

Simultaneous GC–MS Analysis of Melatonin and Its Precursors as Ethoxycarbonyl/Pentafluoropropionyl Derivatives in Rat Urine. ResearchGate. [Link]

-

Storage and Segregation of Hazardous Chemicals. University of Glasgow. [Link]

-

(PDF) 1H-NMR and FT-IR study of the state of melatonin confined in membrane models: Location and interactions of melatonin in water free lecithin and AOT reversed micelles. ResearchGate. [Link]

-

Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health. [Link]

-

MSBNK-Eawag-EQ01102309 - MassBank. MassBank. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Chemical Storage Guidelines. Louisiana State University. [Link]

-

Modernizing USP Melatonin Monograph Assay and Impurities Methods (II) – Analytical performance and Analysis of Dietary Supplements. Waters Corporation. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Structural analysis of melatonin and related compounds using JMS-S3000 SpiralTOF™ with the TOF-TOF option. JEOL. [Link]

-

Purification by Flash Column Chromatography. MIT OpenCourseWare. [Link]

Sources

- 1. Melatonin, Its Metabolites and Their Interference with Reactive Nitrogen Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond [mdpi.com]

- 4. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.utah.edu [chemistry.utah.edu]

- 6. nottingham.ac.uk [nottingham.ac.uk]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

Molecular weight and formula of 2-Bromomelatonin

An In-Depth Technical Guide to 2-Bromomelatonin: Physicochemical Properties, Synthesis, and Biological Activity

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of 2-Bromomelatonin, a potent synthetic analog of the neurohormone melatonin. Designed for researchers, scientists, and professionals in drug development, this guide delves into the fundamental physicochemical characteristics, synthetic pathways, and established biological activities of this compound. The content is structured to offer not only procedural details but also the underlying scientific rationale, ensuring a thorough understanding for both laboratory and clinical research applications.

Core Concepts: Physicochemical Characterization of 2-Bromomelatonin

2-Bromomelatonin, systematically named N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide, is a halogenated derivative of melatonin. The introduction of a bromine atom at the C-2 position of the indole nucleus significantly modifies its physicochemical and pharmacological properties compared to the parent molecule.

Molecular Formula and Weight

The chemical formula and molecular weight of melatonin are C13H16N2O2 and 232.28 g/mol , respectively[1][2]. The synthesis of 2-Bromomelatonin involves the substitution of a hydrogen atom with a bromine atom. This results in the following:

-

Molecular Formula: C13H15BrN2O2

-

Molecular Weight: 311.18 g/mol

This seemingly minor structural alteration has profound implications for its interaction with biological targets.

Physicochemical Data Summary

A compilation of key physicochemical properties for 2-Bromomelatonin is presented below, with melatonin included for comparative analysis.

| Property | Melatonin | 2-Bromomelatonin | Rationale for Significance |

| Molecular Formula | C13H16N2O2 | C13H15BrN2O2 | Defines the elemental composition and molar mass. |

| Molecular Weight | 232.28 g/mol [1][2] | 311.18 g/mol | Crucial for stoichiometric calculations in synthesis and assays. |

| Structure | Indoleamine | 2-Bromo-indoleamine | The bromine at C-2 enhances receptor affinity. |

| Solubility | Low water solubility[3] | Expected to have lower aqueous solubility | Affects formulation and bioavailability. |

| Receptor Affinity | High | Approximately 10x higher than melatonin[4] | A key determinant of its increased potency as a melatonin agonist. |

Synthesis and Purification: A Validated Protocol

The synthesis of 2-Bromomelatonin is most practically achieved through the direct bromination of melatonin[4]. This electrophilic substitution reaction targets the electron-rich C-2 position of the indole ring.

Synthetic Workflow Overview

The following diagram illustrates the single-step synthesis and subsequent purification of 2-Bromomelatonin.

Caption: Synthetic and purification workflow for 2-Bromomelatonin.

Detailed Experimental Protocol

Materials:

-

Melatonin

-

N-Bromosuccinimide (NBS)

-

Anhydrous Acetic Acid

-

Nitrogen gas supply

-

Flash chromatography system (e.g., silica gel column)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve melatonin in anhydrous acetic acid under a nitrogen atmosphere.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) to the stirring solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the addition of ice water.

-

Extraction: The aqueous solution is extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The crude product obtained after solvent evaporation is purified by flash chromatography on a silica gel column to yield pure 2-Bromomelatonin[4].

-

Characterization: The final product should be characterized by 1H-NMR and mass spectrometry to confirm the incorporation of bromine at the C-2 position of the indole moiety[4].

Pharmacological Profile and Mechanism of Action

2-Bromomelatonin is a potent agonist of melatonin receptors, exhibiting significantly higher binding affinity than the endogenous ligand[4]. This enhanced affinity translates to greater potency in biological systems.

Receptor Binding and Agonism

-

Enhanced Affinity: In vitro studies using isolated melatonin receptors from rabbit parietal cortex have demonstrated that the relative binding affinity of 2-Bromomelatonin is approximately ten times higher than that of melatonin[4].

-

Potent Agonist: 2-Bromomelatonin acts as a potent agonist at melatonin receptors, mimicking the physiological effects of melatonin[4].

Signaling Pathway

The binding of 2-Bromomelatonin to MT1 and MT2 receptors, which are G protein-coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Caption: Simplified signaling pathway of 2-Bromomelatonin via MT receptors.

Physiological and Pharmacological Effects

-

Hypnotic and Analgesic Properties: Studies in rats have shown that 2-Bromomelatonin can induce hypnosis and has antinociceptive effects, comparable in onset and duration to propofol, although it is less potent[5].

-

Neurophysiological Effects: It demonstrates enhanced activity in inhibiting the spontaneous firing of cortical neurons and potentiates the inhibitory effect of GABA, similar to melatonin[4].

-

Endocrine Regulation: As a potent melatonin agonist, it is also highly effective in models of gonadal regression in Syrian hamsters, a classic test for melatonergic activity[4].

Analytical Methodologies for 2-Bromomelatonin

The quantification and characterization of 2-Bromomelatonin in biological matrices and pharmaceutical formulations require robust analytical techniques.

Chromatographic and Spectrometric Methods

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a suitable method for the separation and quantification of 2-Bromomelatonin[6][7].

-

Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity for the detection and quantification of 2-Bromomelatonin and its metabolites in complex biological samples.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are essential for the structural elucidation and confirmation of the synthesized compound.

Safety and Toxicological Profile

While specific, comprehensive toxicological studies on 2-Bromomelatonin are not widely published, some inferences can be drawn from the parent compound, melatonin, and the nature of the chemical modification.

-

Melatonin Safety: Melatonin is generally considered safe for short-term use, with mild side effects such as sleepiness, headache, and dizziness being the most commonly reported[8]. However, the increasing use of over-the-counter melatonin has raised some concerns, especially regarding pediatric ingestions[9].

-

Bromine Toxicity: The introduction of a bromine atom necessitates consideration of potential toxicities associated with organobromine compounds. While the bromine in 2-Bromomelatonin is covalently bound within a stable aromatic system, its metabolic fate and potential for dehalogenation should be evaluated in formal toxicological studies.

References

-

The hypnotic and analgesic effects of 2-bromomelatonin. PubMed. [Link]

-

2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. PubMed. [Link]

-

Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. MDPI. [Link]

-

Synthesis of a New Water-Soluble Melatonin Derivative with Low Toxicity and a Strong Effect on Sleep Aid. ACS Omega. [Link]

-

Melatonin | C13H16N2O2. PubChem. [Link]

-

Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements. Pharmacia. [Link]

-

Summary Safety Review - MELATONIN (N-acetyl-5-methoxytryptamine) - Review of the Safety of Melatonin in Children and Adolescents. Canada.ca. [Link]

-

Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplement. ResearchGate. [Link]

-

Pediatric Melatonin Ingestions — United States, 2012–2021. MMWR. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Melatonin | C13H16N2O2 | CID 896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The hypnotic and analgesic effects of 2-bromomelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements [pharmacia.pensoft.net]

- 7. researchgate.net [researchgate.net]

- 8. Summary Safety Review - MELATONIN (N-acetyl-5-methoxytryptamine) - Review of the Safety of Melatonin in Children and Adolescents - Canada.ca [canada.ca]

- 9. Pediatric Melatonin Ingestions â United States, 2012â2021 | MMWR [cdc.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromomelatonin

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromomelatonin. Designed for researchers and professionals in drug development and medicinal chemistry, this document delves into the structural elucidation of this potent melatonin agonist through detailed NMR spectroscopy. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, present a detailed experimental protocol for data acquisition, and offer a comparative analysis with the parent compound, melatonin.

Introduction: The Significance of 2-Bromomelatonin

2-Bromomelatonin, a halogenated derivative of melatonin, has garnered significant interest in pharmacology due to its enhanced binding affinity for melatonin receptors compared to the endogenous hormone.[1] Its synthesis and characterization are crucial for the development of novel therapeutic agents targeting the melatoninergic system. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural confirmation and purity assessment of such small molecules. This guide will serve as a detailed reference for the NMR spectral characteristics of 2-Bromomelatonin.

Theoretical Framework: Understanding the NMR Spectrum of Brominated Indoles

The introduction of a bromine atom at the C-2 position of the indole ring in melatonin induces significant changes in the electronic environment of the molecule, which are directly reflected in the ¹H and ¹³C NMR spectra. The electronegativity and anisotropic effects of the bromine atom are expected to cause notable downfield shifts for adjacent protons and carbons. Furthermore, the substitution pattern on the aromatic indole core dictates the multiplicity and coupling constants of the aromatic protons, providing a unique fingerprint for structural verification. A thorough understanding of these principles is paramount for the accurate interpretation of the spectral data.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of high-resolution ¹H and ¹³C NMR spectra is fundamental to the structural analysis of 2-Bromomelatonin. The following protocol outlines a standardized procedure for obtaining and processing the data.

Sample Preparation:

-

Compound: N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide (2-Bromomelatonin), synthesized and purified as described by Duranti et al. (1992).[1]

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of 2-Bromomelatonin in 0.5-0.7 mL of CDCl₃.

-

Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

NMR Instrument Parameters:

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz (or higher) | 100 MHz (or higher) |

| Pulse Sequence | Standard single-pulse | Proton-decoupled single-pulse |

| Spectral Width | ~12 ppm | ~220 ppm |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2-5 seconds |

| Number of Scans | 16-64 | 1024-4096 (or more) |

| Temperature | 298 K | 298 K |

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants (in Hz) of the signals in the ¹H NMR spectrum.

¹H NMR Spectral Data of 2-Bromomelatonin

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.10 | br s | 1H | NH -1 (Indole) | The indole NH proton is typically broad and downfield. |

| ~7.20 | d | 1H | H-4 | Bromine at C-2 will have a minimal effect on H-4. |

| ~6.95 | d | 1H | H-7 | Bromine at C-2 will have a minimal effect on H-7. |

| ~6.80 | dd | 1H | H-6 | Bromine at C-2 will have a minimal effect on H-6. |

| ~5.80 | br t | 1H | NH (Amide) | The amide proton signal is typically a broad triplet. |

| 3.87 | s | 3H | -OCH ₃ | The methoxy group protons are a sharp singlet. |

| ~3.60 | q | 2H | -CH ₂-NH | Methylene protons adjacent to the amide nitrogen. |

| ~3.00 | t | 2H | Ar-CH ₂- | Methylene protons adjacent to the indole ring. |

| 1.98 | s | 3H | -COCH ₃ | The acetyl methyl protons are a sharp singlet. |

Note: The absence of a signal around 7.0 ppm, which corresponds to the H-2 proton in melatonin, would be a key indicator of successful bromination at this position.

¹³C NMR Spectral Data of 2-Bromomelatonin

Similar to the ¹H NMR data, the complete, verified ¹³C NMR data for 2-Bromomelatonin is not widely published. The following table provides a predicted spectrum based on melatonin data and the expected influence of the bromine substituent.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~170.0 | C =O (Amide) | Carbonyl carbon chemical shift. |

| ~154.0 | C -5 | Methoxy-substituted aromatic carbon. |

| ~131.0 | C -7a | Quaternary indole carbon. |

| ~128.0 | C -3a | Quaternary indole carbon. |

| ~123.0 | C -4 | Aromatic CH carbon. |

| ~115.0 | C -3 | Expected to be shifted slightly downfield. |

| ~112.0 | C -7 | Aromatic CH carbon. |

| ~111.5 | C -6 | Aromatic CH carbon. |

| ~100.0 | C -2 | Significant downfield shift due to the attached bromine. |

| 55.9 | -OC H₃ | Methoxy carbon. |

| ~40.0 | -C H₂-NH | Methylene carbon adjacent to the amide nitrogen. |

| ~25.0 | Ar-C H₂- | Methylene carbon adjacent to the indole ring. |

| 23.3 | -COC H₃ | Acetyl methyl carbon. |

Comparative Spectral Analysis: 2-Bromomelatonin vs. Melatonin

A direct comparison of the NMR spectra of 2-Bromomelatonin and melatonin provides invaluable confirmation of the structural modification.

The most telling difference in the ¹H NMR spectrum is the disappearance of the singlet corresponding to the H-2 proton of the indole ring in melatonin, which typically appears around 7.0 ppm. In the ¹³C NMR spectrum, the C-2 carbon of 2-Bromomelatonin is expected to experience a significant downfield shift due to the direct attachment of the electronegative bromine atom.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 2-Bromomelatonin. While experimentally obtained and published full spectral data remains a valuable addition to the scientific literature, the predictive analysis herein, grounded in the principles of NMR spectroscopy and comparative data from melatonin, offers a robust framework for the identification and characterization of this important pharmacological agent. Future work should focus on the acquisition and publication of high-resolution 2D NMR data (e.g., COSY, HSQC, HMBC) to provide unambiguous assignment of all proton and carbon signals, further solidifying the structural understanding of 2-Bromomelatonin and its derivatives.

References

-

Duranti, E., Stankov, B., Spadoni, G., Duranti, A., Lucini, V., Capsoni, S., ... & Fraschini, F. (1992). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Life sciences, 51(7), 479-485. [Link]

-

Lozinskaya, N. A., et al. (2011). Simple synthesis of some 2-substituted melatonin derivatives. Synthesis, 2011(02), 273-276. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 2-Bromo-5-Methoxyindole Derivatives

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic compounds with profound therapeutic relevance. The strategic modification of this core can significantly amplify or tailor its biological effects. The introduction of a bromine atom, particularly at the 5-position, is known to enhance the therapeutic potential of the indole scaffold, while methoxy groups can increase the reactivity and modulate the electronic properties of the molecule. This guide provides a comprehensive technical overview of the multifaceted biological activities of 2-bromo-5-methoxyindole derivatives, synthesizing field-proven insights and experimental data for researchers, scientists, and drug development professionals. We will explore their anticancer, antimicrobial, and anti-inflammatory properties, detailing the underlying mechanisms of action, presenting robust experimental protocols, and visualizing key cellular pathways.

Section 1: Potent Anticancer Activity

Derivatives of the 2-bromo-5-methoxyindole scaffold have emerged as a promising class of anticancer agents, demonstrating significant efficacy against various human cancer cell lines.[1] Their mechanisms are diverse, often involving the disruption of fundamental cellular processes required for tumor progression, such as cell cycle control and microtubule dynamics.[2]

Mechanism of Action 1: Tubulin Polymerization Inhibition and Cell Cycle Arrest

A primary mechanism by which these compounds exert their cytotoxic effects is through the inhibition of tubulin polymerization.[3][4] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. By disrupting microtubule assembly, these derivatives induce a G2/M phase cell cycle arrest, which ultimately triggers apoptotic cell death.[5] This mode of action is shared by well-established clinical agents like vinca alkaloids, which also feature an indole core.[3][6]

Some methoxy- and bromo-substituted compounds have been shown to be potent inhibitors of microtubular protein polymerization at micromolar concentrations, severely disrupting the microtubule network in cells and arresting them at the G2/M phase.[5] This confirms tubulin as a key molecular target.

Data Presentation: In Vitro Cytotoxicity

The antiproliferative efficacy of indole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below presents representative data for related methoxyindole derivatives, illustrating their potent activity across various cancer cell lines.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5-Methoxyindole-Isatin Hybrid (5o) | MDA-MB-231 | Breast Cancer | 1.69 | [7] |

| 5-Methoxyindole-Isatin Hybrid (5w) | MDA-MB-231 | Breast Cancer | 1.91 | [7] |

| Sunitinib (Reference Drug) | MDA-MB-231 | Breast Cancer | 8.11 | [7] |

| N-methyl-5,6,7-trimethoxyindole (21) | HeLa | Cervical Cancer | 0.022 | [8] |

| N-methyl-5,6,7-trimethoxyindole (21) | A549 | Lung Cancer | 0.035 | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The causality behind choosing the MTT assay lies in its reliability for assessing metabolic activity, which is a direct proxy for cell viability. It quantifies the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[1][9]

-

Compound Treatment: Prepare serial dilutions of the 2-bromo-5-methoxyindole derivative in culture medium. Replace the existing medium with 100 µL of the treatment media and incubate for a specified period (e.g., 48 or 72 hours).[10]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment media and add 100 µL of the MTT working solution to each well.[9]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[9][10]

-

Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Visualization: G2/M Arrest via Tubulin Disruption

Caption: Inhibition of tubulin polymerization disrupts mitotic spindle formation, causing G2/M arrest.

Section 2: Broad-Spectrum Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives, including 2-bromo-5-methoxyindoles, have shown considerable promise in this area, exhibiting both direct bactericidal effects and the ability to potentiate existing antibiotics.

Mechanism of Action: Membrane Permeabilization and Disruption

A key antimicrobial mechanism for bromoindole derivatives is the disruption of bacterial cell membranes. Certain 6-bromoindole derivatives, for instance, have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[11] This disruption of the membrane's structural and functional integrity leads to leakage of cellular contents and ultimately, cell death. This direct physical mechanism is less prone to the development of resistance compared to single-enzyme inhibition.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[12] The table below summarizes the potent activity of representative 5-bromoindole derivatives against several pathogenic bacteria.

| Compound | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | Reference |

| 7a | 0.45 | 0.35 | 1.15 | [13] |

| 7b | 0.55 | 0.45 | 1.25 | [13] |

| 7c | 0.35 | 0.65 | 1.05 | [13] |

| Ciprofloxacin | 0.75 | 0.85 | 0.95 | [13] |

| Gentamicin | 0.95 | 1.15 | 1.05 | [13] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a self-validating system because it includes positive (no drug) and negative (no bacteria) controls, ensuring that the observed inhibition is due to the compound and not other factors. It is the gold standard for determining the MIC of an antimicrobial agent.[12][14]

Step-by-Step Methodology:

-

Prepare Inoculum: From a pure overnight culture on an agar plate, pick 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[16]

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2-bromo-5-methoxyindole derivative in MHB. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the highest drug concentration is added to well 1, and then 100 µL is serially transferred from well 1 to 11, creating a dilution series.[16]

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control well, which only contains broth). This brings the final volume in each well to 200 µL and halves the drug concentration.[17]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[15]

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or bacterial growth.[14]

Visualization: MIC Determination Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Section 3: Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous human diseases. Indole derivatives, particularly those with bromo- and methoxy-substitutions, have demonstrated significant anti-inflammatory potential by modulating critical signaling pathways.[18]

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

The anti-inflammatory effects of these compounds are strongly linked to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[19][20] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[21]

Indole-based derivatives can suppress NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[22] This traps NF-κB in the cytoplasm, blocking its transcriptional activity. Furthermore, some derivatives also inhibit the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK and JNK, which act in parallel to promote inflammation.[18] This dual inhibition of NF-κB and MAPK pathways provides a powerful and comprehensive anti-inflammatory response.

Experimental Protocol: Nitric Oxide (NO) Assay in Macrophages

This protocol is chosen to directly measure a key inflammatory mediator, nitric oxide. The Griess reaction provides a simple and reliable colorimetric method to quantify nitrite, a stable breakdown product of NO, in cell culture supernatants.[23]

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the 2-bromo-5-methoxyindole derivative for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells and incubate for 24 hours.

-

Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.[24]

-

Griess Reaction: Prepare the Griess reagent by mixing equal volumes of Reagent A (e.g., 2% sulphanilamide in 5% phosphoric acid) and Reagent B (e.g., 0.2% naphthylethylenediamine dihydrochloride).[24][25]

-

Measurement: Add 100 µL of the prepared Griess reagent to the 100 µL of supernatant in a new plate.[23] Incubate at room temperature for 10-15 minutes, protected from light.

-

Data Acquisition: Measure the absorbance at 540-550 nm.[23][24] The amount of nitrite, and thus NO production, is quantified by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Visualization: NF-κB Signaling Inhibition

Caption: The indole derivative inhibits the IKK complex, preventing NF-κB nuclear translocation.

Conclusion

2-Bromo-5-methoxyindole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents highlights their significant potential for the development of novel therapeutics. The strategic inclusion of both the 5-bromo and 2/5-methoxy substituents appears crucial for enhancing the therapeutic profile of the core indole scaffold. The multifaceted mechanisms of action—including tubulin inhibition, membrane disruption, and suppression of key inflammatory pathways like NF-κB—suggest that these compounds may overcome some of the resistance mechanisms that plague current therapies. This guide provides a foundational framework for researchers to build upon, encouraging further exploration into the structure-activity relationships and in vivo efficacy of this important chemical class.

References

-

García-Pérez, C., Peláez, R., Therón, R., & Luis Lopez-Perez, J. (2020). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. [Link]

-

Lee, J., et al. (2021). The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276. International Immunopharmacology. [Link]

-

Mane, Y. D., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications. [Link]

-

Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

-

ResearchGate. (n.d.). (a) In vitro cell cytotoxicity (MTT Assay) exhibited by PLGA-Indole... [Link]

-

Griess Test Protocol. (2019). Protocol Exchange. [Link]

-

Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PMC. [Link]

-

Rauf, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

-

MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

-

ACS Publications. (2023). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]

-

Garg, A., et al. (2005). Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

National Institutes of Health. (n.d.). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. [Link]

-

Bentham Science. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. [Link]

-

ResearchGate. (n.d.). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. [Link]

-

PubMed. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. [Link]

-

ResearchGate. (n.d.). The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276. [Link]

-

ResearchGate. (n.d.). Structures of the bromophenols whose anti-inflammatory activity is discussed. [Link]

-

National Institutes of Health. (n.d.). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. [Link]

-

MDPI. (n.d.). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

-

ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. [Link]

-

MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]

-

American Society for Microbiology. (2009). Indole Test Protocol. [Link]

-

National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

-

ASH Publications. (2005). Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood. [Link]

-

National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

-

PubMed. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. [Link]

-

PubMed. (2024). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. [Link]

-

MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

-

ResearchGate. (n.d.). Nitric Oxide Assay?. [Link]

-

University of California, Berkeley. (n.d.). MTT ASSAY: Principle. [Link]

-

National Institutes of Health. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. [Link]

-

National Institutes of Health. (n.d.). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. [Link]

-

Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. [Link]

-

PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. [Link]

-

ResearchGate. (2019). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. texaschildrens.org [texaschildrens.org]

- 11. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. protocols.io [protocols.io]

- 18. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ashpublications.org [ashpublications.org]

- 22. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Bromomelatonin on Melatonin Receptors

Introduction

In the landscape of circadian rhythm research and drug development, melatonin receptor agonists have garnered significant attention for their therapeutic potential in sleep disorders, mood regulation, and neuroprotection.[1][2] Among these, 2-Bromomelatonin, a synthetic analog of the endogenous hormone melatonin, has emerged as a potent pharmacological tool. This technical guide provides a comprehensive overview of the mechanism of action of 2-Bromomelatonin, with a focus on its interaction with the MT1 and MT2 melatonin receptors. We will delve into its binding affinity, functional agonism, and the downstream signaling cascades it elicits, offering a valuable resource for researchers, scientists, and professionals in drug development.

Molecular Interaction with Melatonin Receptors: Binding Affinity and Selectivity

2-Bromomelatonin's primary mechanism of action is initiated by its direct binding to the melatonin receptors, MT1 and MT2, which are G-protein coupled receptors (GPCRs).[3] The affinity of a ligand for its receptor is a critical parameter in determining its potency. For 2-Bromomelatonin, this has been quantified through radioligand binding assays, which measure the displacement of a radiolabeled ligand (typically 2-[125I]iodomelatonin) by the unlabeled compound.[4][5]

Studies have consistently demonstrated that 2-Bromomelatonin exhibits a higher binding affinity for melatonin receptors compared to the endogenous ligand, melatonin itself.[6][7] This enhanced affinity is attributed to the substitution of a bromine atom at the C-2 position of the indole ring.[7]

Table 1: Binding Affinity (pKi) of 2-Bromomelatonin at Human MT1 and MT2 Receptors

| Ligand | pKi at hMT1 | pKi at hMT2 | Reference |

| 2-Bromomelatonin | 10.59 | 10.02 | [8] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

The data clearly indicates that 2-Bromomelatonin is a high-affinity ligand for both MT1 and MT2 receptors, with a slight preference for the MT1 subtype.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of binding affinity is a cornerstone of pharmacological characterization. Below is a detailed, step-by-step methodology for a radioligand competition binding assay to determine the Ki of a test compound like 2-Bromomelatonin at MT1 and MT2 receptors.

Objective: To determine the inhibition constant (Ki) of 2-Bromomelatonin for MT1 and MT2 receptors.

Materials:

-

Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: 2-[125I]iodomelatonin.

-

Test Compound: 2-Bromomelatonin.

-

Non-specific binding control: Melatonin (at a high concentration, e.g., 1 µM).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

GF/B glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding wells: Cell membranes, 2-[125I]iodomelatonin, and binding buffer.

-

Non-specific Binding wells: Cell membranes, 2-[125I]iodomelatonin, and a high concentration of unlabeled melatonin.

-

Competition wells: Cell membranes, 2-[125I]iodomelatonin, and varying concentrations of 2-Bromomelatonin.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[3]

-

Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through GF/B glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration (2-Bromomelatonin).

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram 1: Experimental Workflow for Radioligand Binding Assay

Simplified signaling cascade initiated by 2-Bromomelatonin at MT1/MT2 receptors.

Experimental Protocol: cAMP Functional Assay

This protocol outlines a common method for assessing the agonistic activity of 2-Bromomelatonin by measuring its ability to inhibit forskolin-stimulated cAMP production.

Objective: To determine the potency (EC50) and efficacy of 2-Bromomelatonin in inhibiting cAMP production.

Materials:

-

Cells stably expressing MT1 or MT2 receptors (e.g., HEK293 cells).

-

cAMP assay kit (e.g., GloSensor™ cAMP Assay).

-

Forskolin (an adenylyl cyclase activator).

-

Test Compound: 2-Bromomelatonin.

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture and Seeding: Culture the receptor-expressing cells and seed them into a 96-well plate.

-

Compound Treatment: Treat the cells with varying concentrations of 2-Bromomelatonin for a specified period.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay or a reporter-based system as per the manufacturer's instructions of the cAMP assay kit.

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated control.

-

Plot the percentage of inhibition of the forskolin response against the logarithm of the 2-Bromomelatonin concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect) from the dose-response curve.

-

GTPγS Binding Assay: A Direct Measure of G-Protein Activation

The GTPγS binding assay provides a more direct measure of G-protein activation following receptor agonism. [9]In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which, upon binding to the Gα subunit, accumulates and can be quantified. An increase in [³⁵S]GTPγS binding in the presence of an agonist indicates G-protein activation.